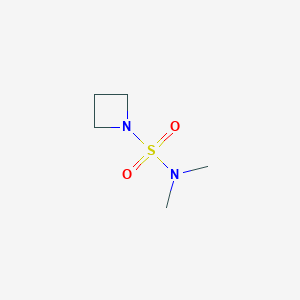

N,N-dimethylazetidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

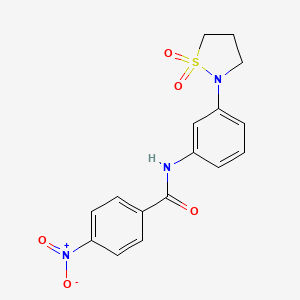

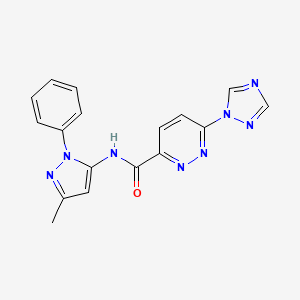

“N,N-dimethylazetidine-1-sulfonamide” is a chemical compound that falls under the category of sulfonamides . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are known for their diverse pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

Synthesis Analysis

The synthesis of sulfonamide-based compounds often involves the use of 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The IUPAC name of sulfonamide is 4-aminobenzenesulfonamide .

Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

科学的研究の応用

- Sulfonimidates serve as precursors for various drug candidates. Researchers have explored their potential in designing sulfoximine and sulfonimidamide drugs. The tetrahedral sulfur center in sulfonimidates allows for chiral templates, making them valuable in asymmetric syntheses .

- Example : 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride (CAS Number: 2044901-88-2) is a notable compound in this category .

- Sulfonimidates can be used as building blocks to access alternative sulfur (VI) compounds. Their decomposition at elevated temperatures provides a novel route to poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- Sulfonimidates are sensitive to acidic conditions and can transfer alkyl groups to acids, alcohols, and phenols. Levchenko first noted their lability under acidic conditions .

- When R₁ and R₃ are linked, cyclic sulfonimidates form. These arise from chiral amino alcohols and offer additional diversity in structure and reactivity .

- One-pot synthesis of N-substituted amidoximes involves the use of sulfonimidates. This method allows the direct conversion of secondary amides or intermediate amides to N-aryl and N-alkyl amidoximes .

- Researchers have explored transformations of sulfonimidates to other sulfur (VI) derivatives, including sulfoximines and sulfonimidamides. These transformations expand the toolbox for synthesizing diverse organosulfur compounds .

Drug Development and Medicinal Chemistry

Polymer Synthesis

Alkyl Transfer Reagents

Cyclic Sulfonimidates

Amidoxime Synthesis

Sulfonimidate Transformations

作用機序

Target of Action

N,N-dimethylazetidine-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

N,N-dimethylazetidine-1-sulfonamide interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This results in the inhibition of the enzymes’ activities, leading to a disruption in the physiological processes they are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by N,N-dimethylazetidine-1-sulfonamide affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to a decrease in the rate of conversion of carbon dioxide and water into bicarbonate and protons, affecting processes like diuresis and the regulation of body pH . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid in bacteria, which is essential for the production of nucleic acids .

Pharmacokinetics

It is known that sulfonamides, in general, are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N,N-dimethylazetidine-1-sulfonamide’s action primarily result from the inhibition of its target enzymes. The disruption of carbonic anhydrase can affect acid-base balance and fluid regulation in the body, while the inhibition of dihydropteroate synthetase can lead to a halt in the growth of bacteria due to the disruption of folic acid synthesis and, consequently, nucleic acid production .

Action Environment

The action, efficacy, and stability of N,N-dimethylazetidine-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body. Additionally, factors such as temperature and light exposure can affect the stability of the compound .

Safety and Hazards

将来の方向性

Azetidines, which “N,N-dimethylazetidine-1-sulfonamide” is a part of, represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Therefore, the future directions of “N,N-dimethylazetidine-1-sulfonamide” could be in the development of new therapeutic possibilities .

特性

IUPAC Name |

N,N-dimethylazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGXATAXFAISML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylazetidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)

![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)